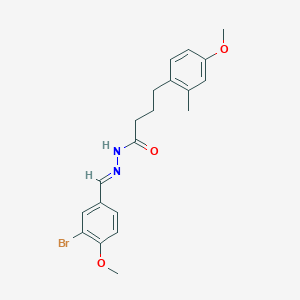
N'-(3-bromo-4-methoxybenzylidene)-4-(4-methoxy-2-methylphenyl)butanohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-(3-bromo-4-methoxybenzylidene)-4-(4-methoxy-2-methylphenyl)butanohydrazide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of N'-(3-bromo-4-methoxybenzylidene)-4-(4-methoxy-2-methylphenyl)butanohydrazide is not fully understood. However, it is believed to work by inhibiting the growth of microorganisms and cancer cells by interfering with their DNA replication and protein synthesis.
Biochemical and Physiological Effects:
N'-(3-bromo-4-methoxybenzylidene)-4-(4-methoxy-2-methylphenyl)butanohydrazide has been found to have minimal toxicity to mammalian cells, making it a potential candidate for further development as a therapeutic agent. It has also been found to exhibit antioxidant and anti-inflammatory properties, which may have potential applications in the treatment of various diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of N'-(3-bromo-4-methoxybenzylidene)-4-(4-methoxy-2-methylphenyl)butanohydrazide is its potent antimicrobial and anticancer activity. However, its solubility in water is limited, which may pose a challenge for its use in certain applications. In addition, further studies are needed to fully understand its mechanism of action and potential side effects.
Future Directions
There are several future directions for the study of N'-(3-bromo-4-methoxybenzylidene)-4-(4-methoxy-2-methylphenyl)butanohydrazide. One potential application is in the development of new antimicrobial and anticancer agents. Further studies are also needed to fully understand its mechanism of action and potential side effects. In addition, its antioxidant and anti-inflammatory properties may have potential applications in the treatment of various diseases.
Synthesis Methods
The synthesis of N'-(3-bromo-4-methoxybenzylidene)-4-(4-methoxy-2-methylphenyl)butanohydrazide involves the reaction of 4-(4-methoxy-2-methylphenyl)butan-2-one with 3-bromo-4-methoxybenzaldehyde in the presence of hydrazine hydrate. The product is obtained in good yield and purity.
Scientific Research Applications
N'-(3-bromo-4-methoxybenzylidene)-4-(4-methoxy-2-methylphenyl)butanohydrazide has been extensively studied for its potential applications in various fields. It has been found to exhibit potent antimicrobial activity against a wide range of bacteria and fungi. In addition, it has shown promising anticancer activity against various cancer cell lines.
properties
Product Name |
N'-(3-bromo-4-methoxybenzylidene)-4-(4-methoxy-2-methylphenyl)butanohydrazide |
|---|---|
Molecular Formula |
C20H23BrN2O3 |
Molecular Weight |
419.3 g/mol |
IUPAC Name |
N-[(E)-(3-bromo-4-methoxyphenyl)methylideneamino]-4-(4-methoxy-2-methylphenyl)butanamide |
InChI |
InChI=1S/C20H23BrN2O3/c1-14-11-17(25-2)9-8-16(14)5-4-6-20(24)23-22-13-15-7-10-19(26-3)18(21)12-15/h7-13H,4-6H2,1-3H3,(H,23,24)/b22-13+ |
InChI Key |
CCDJNJGHRRQTAI-LPYMAVHISA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)OC)CCCC(=O)N/N=C/C2=CC(=C(C=C2)OC)Br |
SMILES |
CC1=C(C=CC(=C1)OC)CCCC(=O)NN=CC2=CC(=C(C=C2)OC)Br |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)CCCC(=O)NN=CC2=CC(=C(C=C2)OC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-chloro-N-[2-(2-{[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}hydrazino)-2-oxoethyl]-N-(2-phenylethyl)benzenesulfonamide](/img/structure/B297802.png)
![3-(4-fluorophenyl)-2-[4-(prop-2-en-1-yloxy)phenyl]-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B297805.png)
![2-{4-[(2,6-dichlorobenzyl)oxy]phenyl}-3-(4-fluorophenyl)-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B297807.png)
![2-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-3-(4-ethylphenyl)-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B297814.png)
![2-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-3-(4-chlorophenyl)-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B297816.png)

![Ethyl 2-[(3-chloro-4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B297821.png)
![3-chloro-N-(2-methoxydibenzo[b,d]furan-3-yl)-4-methylbenzamide](/img/structure/B297822.png)
![5-{[1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-(2-ethylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B297825.png)
![5-{[1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-(3-bromophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B297826.png)
![5-{[1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B297828.png)
![3-allyl-5-{[1-(2,4-dichlorobenzyl)-2-methyl-1H-indol-3-yl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B297832.png)
![(5E)-5-{3-chloro-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}-3-(prop-2-en-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B297835.png)
![4-[[4-[(E)-(2,4-dioxo-3-prop-2-enyl-1,3-thiazolidin-5-ylidene)methyl]phenoxy]methyl]benzoic acid](/img/structure/B297836.png)